Phenyl benzoate

Material Science Polymer Additives Formulation Chemistry

For R&D requiring a solid crystalline benzoate ester, Phenyl benzoate (CAS 93-99-2) is non-substitutable. Its 68-72°C melting point ensures stability in solid-phase synthesis and polymer masterbatches, unlike liquid benzyl benzoate. Essential for Fries rearrangement to hydroxybenzophenones and as a specific Cl⁻ transport blocker in neuroscience. Select for applications where physical state and specific reactivity are critical.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 93-99-2
Cat. No. B166620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl benzoate
CAS93-99-2
Synonymsdiphenylcarboxylate
DPCate
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
InChIKeyFCJSHPDYVMKCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Benzoate (CAS 93-99-2): A Versatile Benzoate Ester for Specialty Chemical and Polymer Applications


Phenyl benzoate (CAS 93-99-2) is a benzoate ester formed by the condensation of phenol and benzoic acid . This colorless to white crystalline solid , with a melting point of 68-72°C , finds application as a synthetic intermediate [1], a preservative and fragrance ingredient in cosmetics [2], a polymer additive [3], and a model compound for liquid crystal research [4]. Its utility stems from a specific combination of physicochemical properties that distinguish it from other benzoate esters like benzyl benzoate or phenyl salicylate.

Phenyl Benzoate Procurement: Why 'Any Benzoate Ester' Is Not a Valid Substitute


In procurement and formulation, treating all benzoate esters as interchangeable carries significant technical risk. The specific ester moiety (phenyl vs. benzyl, etc.) fundamentally alters the compound's physicochemical properties [1]. For instance, the melting point, a critical parameter for processing, varies by over 100°C between phenyl benzoate and benzyl benzoate, which is a liquid at room temperature [2]. This single difference impacts everything from storage and handling to its function in solid-phase synthesis, crystalline polymer additives, or as a model compound for solid-state research. Furthermore, the specific ester dictates the compound's biological activity; phenyl benzoate's action as a chloride transport blocker [3] is a specific biochemical property not shared by all esters, making generic substitution in a research context invalid.

Phenyl Benzoate: Quantifiable Evidence of Differentiation from Close Analogs


Thermal and Physical State Differentiation: Solid Phenyl Benzoate vs. Liquid Benzyl Benzoate

Phenyl benzoate is a crystalline solid at room temperature, in stark contrast to the liquid benzyl benzoate. This physical state difference is quantified by a >100°C disparity in melting point, which is a critical factor for applications requiring solid-state handling, crystalline matrices, or where a liquid plasticizer would be unsuitable .

Material Science Polymer Additives Formulation Chemistry

Biochemical Mechanism Differentiation: Chloride Transport Blockade vs. Scabicidal Activity

Unlike benzyl benzoate, which is used topically as a scabicide, phenyl benzoate exhibits a distinct, quantifiable biochemical activity as a chloride transport blocker. It inhibits Cl--dependent glutamate accumulation into rat brain membrane vesicles, an effect not reported for benzyl benzoate in this context [1].

Neuroscience Biochemistry Ion Channel Research

Dual-Function Cosmetic Ingredient: Preservative and Fragrance

In cosmetic formulations, phenyl benzoate is recognized as a dual-function ingredient, serving as both a preservative and a fragrance component [1]. While other benzoate esters like benzyl benzoate also provide fragrance, phenyl benzoate's specific inclusion in the EU's positive list of preservatives with a maximum concentration limit (as part of the 'esters of benzoic acid' group) provides a regulatory and functional framework for its use that may differ from other esters [2].

Cosmetic Science Formulation Chemistry Preservatives

Synthetic Utility: Fries Rearrangement for Ortho-/Para-Hydroxybenzophenone Synthesis

Phenyl benzoate is a key intermediate in the synthesis of hydroxybenzophenones via the Fries rearrangement [1]. This reaction is specific to phenolic esters like phenyl benzoate; its benzyl analog (benzyl benzoate) cannot undergo this rearrangement, as it lacks the requisite O-aryl bond. A study using H-β zeolite catalysis showed phenylbenzoate as the sole primary product of phenol benzoylation, which then consecutively rearranged to yield o- and p-hydroxybenzophenone [2].

Organic Synthesis Pharmaceutical Intermediates Catalysis

Thermodynamic Properties for Hydrogen Storage Modeling

A 2024 study on lignin-based models for hydrogen storage evaluated and recommended the thermochemical properties of both phenyl and benzyl benzoates for engineering calculations. The study provides validated datasets for vapor pressures and enthalpies, allowing for a direct, quantitative comparison of these two compounds in the context of hydrogen carrier applications [1].

Energy Storage Thermodynamics Lignin Valorization

Optimizing Phenyl Benzoate (CAS 93-99-2) Use: Evidence-Backed Application Scenarios


Solid-Phase Polymer Additive and Crystalline Formulation Component

For applications requiring a solid, crystalline additive, phenyl benzoate is the superior choice. Its high melting point of 68-72°C makes it suitable for incorporation into solid polymer masterbatches as a light stabilizer [1], for use as an end-capping agent in melt polymerization [2], or in any solid formulation where a liquid additive like benzyl benzoate would cause handling, stability, or performance issues.

Specific Biochemical Probe for Chloride Transport Studies

In neuroscience research, phenyl benzoate is a specific tool for investigating chloride channel function and glutamate transport. Its quantifiable inhibition of Cl--dependent glutamate accumulation in vitro (0.1 μM - 1 mM) [3] makes it a defined pharmacological agent for these studies. Benzyl benzoate, lacking this activity, is not a valid substitute for this experimental application.

Synthetic Intermediate for Fries Rearrangement to Hydroxybenzophenones

Phenyl benzoate is the necessary starting material for the synthesis of ortho- and para-hydroxybenzophenones via the Fries rearrangement [4]. This reaction pathway is unavailable to benzyl benzoate, making phenyl benzoate the essential procurement choice for this specific synthetic route in pharmaceutical and fine chemical manufacturing [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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